Cas no 181936-87-8 (6-(Isopropylamino)nicotinaldehyde)
6-(Isopropylamino)nicotinaldehyde Chemical and Physical Properties
Names and Identifiers
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- 6-(Isopropylamino)nicotinaldehyde
- 6-(propan-2-ylamino)pyridine-3-carbaldehyde
- 6-Isopropylamino-pyridine-3-carbaldehyde
- WLZ2954
- AKOS022185719
- A880955
- 6-[(1-Methylethyl)amino]-3-pyridinecarboxaldehyde
- DTXSID201234501
- SB53216
- 181936-87-8
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- MDL: MFCD14582849
- Inchi: 1S/C9H12N2O/c1-7(2)11-9-4-3-8(6-12)5-10-9/h3-7H,1-2H3,(H,10,11)
- InChI Key: JYXVPTSSCSXWTP-UHFFFAOYSA-N
- SMILES: O=CC1=CN=C(C=C1)NC(C)C
Computed Properties
- Exact Mass: 164.094963011g/mol
- Monoisotopic Mass: 164.094963011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 42Ų
6-(Isopropylamino)nicotinaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM177964-1g |
6-(Isopropylamino)nicotinaldehyde |
181936-87-8 | 95% | 1g |
$489 | 2021-08-05 | |
| TRC | I822413-10mg |
6-(isopropylamino)nicotinaldehyde |
181936-87-8 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I822413-50mg |
6-(isopropylamino)nicotinaldehyde |
181936-87-8 | 50mg |
$ 135.00 | 2022-06-04 | ||
| TRC | I822413-100mg |
6-(isopropylamino)nicotinaldehyde |
181936-87-8 | 100mg |
$ 210.00 | 2022-06-04 | ||
| Alichem | A029206229-1g |
6-(Isopropylamino)nicotinaldehyde |
181936-87-8 | 95% | 1g |
$422.00 | 2023-09-02 | |
| eNovation Chemicals LLC | Y0990178-5g |
6-(isopropylamino)nicotinaldehyde |
181936-87-8 | 95% | 5g |
$1300 | 2024-08-02 | |
| Chemenu | CM177964-1g |
6-(Isopropylamino)nicotinaldehyde |
181936-87-8 | 95% | 1g |
$471 | 2022-06-12 | |
| eNovation Chemicals LLC | Y0990178-5g |
6-(isopropylamino)nicotinaldehyde |
181936-87-8 | 95% | 5g |
$1300 | 2025-02-28 | |
| eNovation Chemicals LLC | Y0990178-5g |
6-(isopropylamino)nicotinaldehyde |
181936-87-8 | 95% | 5g |
$1300 | 2025-02-25 | |
| Ambeed | A294935-1g |
6-(Isopropylamino)nicotinaldehyde |
181936-87-8 | 95+% | 1g |
$428.0 | 2024-07-28 |
6-(Isopropylamino)nicotinaldehyde Suppliers
6-(Isopropylamino)nicotinaldehyde Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on 6-(Isopropylamino)nicotinaldehyde
Recent Advances in the Study of 6-(Isopropylamino)nicotinaldehyde (CAS: 181936-87-8) in Chemical Biology and Pharmaceutical Research
6-(Isopropylamino)nicotinaldehyde (CAS: 181936-87-8) is a key intermediate in the synthesis of various bioactive molecules, particularly in the development of nicotinamide-based pharmaceuticals. Recent studies have highlighted its role in the design of novel enzyme inhibitors and receptor modulators, owing to its unique structural properties. This research brief consolidates the latest findings on this compound, focusing on its synthetic applications, biological activities, and potential therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 6-(Isopropylamino)nicotinaldehyde as a precursor in the synthesis of selective kinase inhibitors. The research team utilized this compound to develop a series of derivatives targeting the PI3K/AKT/mTOR pathway, which is implicated in various cancers. The study reported significant inhibitory activity against cancer cell lines, with IC50 values in the nanomolar range, suggesting its potential as a scaffold for anticancer drug development.
In another recent investigation, researchers explored the compound's role in modulating nicotinic acetylcholine receptors (nAChRs). Published in Bioorganic & Medicinal Chemistry Letters, the study revealed that derivatives of 6-(Isopropylamino)nicotinaldehyde exhibited selective binding to α7 nAChR subtypes, which are associated with cognitive functions. This finding opens new avenues for the development of neuroprotective agents targeting neurodegenerative diseases such as Alzheimer's and Parkinson's.
From a synthetic chemistry perspective, advancements in the efficient production of 6-(Isopropylamino)nicotinaldehyde have been reported. A 2024 paper in Organic Process Research & Development detailed a novel catalytic method for its synthesis, achieving higher yields (85%) and reduced environmental impact compared to traditional routes. This methodological improvement is expected to facilitate broader application of the compound in pharmaceutical manufacturing.
The compound's safety profile has also been a subject of recent research. Toxicological studies conducted in 2023 indicated that 6-(Isopropylamino)nicotinaldehyde shows favorable pharmacokinetic properties with low cytotoxicity in normal cell lines. However, researchers caution that further in vivo studies are needed to fully assess its therapeutic window and potential side effects.
Looking forward, the versatility of 6-(Isopropylamino)nicotinaldehyde continues to attract research attention. Current investigations are exploring its application in PROTAC (Proteolysis Targeting Chimera) technology for targeted protein degradation, as well as its potential in combination therapies with existing anticancer agents. The compound's unique chemical structure, combining both aldehyde and amino functionalities, makes it particularly valuable for diverse medicinal chemistry applications.
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